molecular formula C15H24BrNO4 B14284826 9-Azabicyclo(4.2.1)nonane-2,9-dicarboxylic acid, 2-bromo-, 9-(1,1-dimethylethyl) 2-methyl ester, endo- CAS No. 125736-37-0

9-Azabicyclo(4.2.1)nonane-2,9-dicarboxylic acid, 2-bromo-, 9-(1,1-dimethylethyl) 2-methyl ester, endo-

Cat. No.: B14284826
CAS No.: 125736-37-0
M. Wt: 362.26 g/mol
InChI Key: LELPQEPATWWEOQ-UHFFFAOYSA-N
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Description

9-Azabicyclo(421)nonane-2,9-dicarboxylic acid, 2-bromo-, 9-(1,1-dimethylethyl) 2-methyl ester, endo- is a complex organic compound characterized by its unique bicyclic structure This compound is part of the 9-azabicyclo[421]nonane family, which is known for its significant biological and chemical properties

Preparation Methods

The synthesis of 9-azabicyclo[4.2.1]nonane derivatives typically involves cycloaddition reactions. One efficient method for synthesizing these compounds is through the cycloaddition of N-substituted azepines catalyzed by transition metal complexes . Another approach involves the intramolecular oxidative amination of aminocyclooct-4-enes, which provides rapid and regioselective access to the 9-azabicyclo[4.2.1]nonane framework . Industrial production methods may vary, but they generally follow similar principles, utilizing scalable and efficient synthetic routes.

Chemical Reactions Analysis

9-Azabicyclo[4.2.1]nonane derivatives undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative amination typically yields aminated bicyclic structures, while nucleophilic substitution can produce a variety of substituted derivatives.

Mechanism of Action

The mechanism of action of 9-azabicyclo[4.2.1]nonane derivatives involves their interaction with specific molecular targets. For example, anatoxin-a, a related compound, acts as a potent agonist for the nicotinic acetylcholine receptor (nAChR), mimicking the action of acetylcholine . This interaction leads to the activation of the receptor and subsequent physiological effects. The exact pathways and targets may vary depending on the specific derivative and its functional groups.

Comparison with Similar Compounds

9-Azabicyclo[4.2.1]nonane derivatives can be compared with other bicyclic compounds, such as:

The uniqueness of 9-azabicyclo[4.2.1]nonane derivatives lies in their structural diversity and potential for functionalization, which allows for the creation of a wide range of analogues with varying biological and chemical properties.

Properties

CAS No.

125736-37-0

Molecular Formula

C15H24BrNO4

Molecular Weight

362.26 g/mol

IUPAC Name

9-O-tert-butyl 2-O-methyl 2-bromo-9-azabicyclo[4.2.1]nonane-2,9-dicarboxylate

InChI

InChI=1S/C15H24BrNO4/c1-14(2,3)21-13(19)17-10-6-5-9-15(16,12(18)20-4)11(17)8-7-10/h10-11H,5-9H2,1-4H3

InChI Key

LELPQEPATWWEOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC(C1CC2)(C(=O)OC)Br

Origin of Product

United States

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